molecular formula C20H22N2O B5870292 Cambridge id 5285154 CAS No. 5285-15-4

Cambridge id 5285154

Cat. No.: B5870292
CAS No.: 5285-15-4
M. Wt: 306.4 g/mol
InChI Key: OTIJHCRYJCWAPF-UHFFFAOYSA-N
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Description

Cambridge ID 5285154 is a chemical compound cataloged by ChemBridge, a company known for its extensive library of small molecules and building blocks used in scientific research. This compound is utilized in various fields, including chemistry, biology, and medicine, due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cambridge ID 5285154 involves a series of synthetic steps that typically include:

    Starting Materials: The synthesis begins with commercially available starting materials.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, pressures, and catalysts to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Batch Processing: Large quantities of starting materials are processed in batches to produce the compound.

    Quality Control: Rigorous quality control measures are in place to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Cambridge ID 5285154 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The product may be a carboxylic acid or ketone.

    Reduction: The product may be an alcohol or amine.

    Substitution: The product may be a halogenated derivative or a new functionalized compound.

Scientific Research Applications

Cambridge ID 5285154 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cambridge ID 5285154 involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to Cambridge ID 5285154 include:

    Maleic Acid: A dicarboxylic acid used in various chemical reactions.

    Fumaric Acid: Another dicarboxylic acid with similar reactivity.

    Succinic Acid: A four-carbon dicarboxylic acid used in biochemical studies.

Uniqueness

This compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

2-[(4-methoxy-3-methylphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-14-11-15(7-8-20(14)23-2)12-22-10-9-17-16-5-3-4-6-18(16)21-19(17)13-22/h3-8,11,21H,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIJHCRYJCWAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC3=C(C2)NC4=CC=CC=C34)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355131
Record name AC1LGBKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5285-15-4
Record name AC1LGBKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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